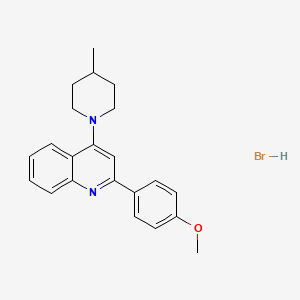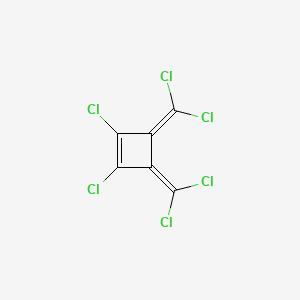
Octyl(triphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl(triphenyl)silane: is an organosilicon compound characterized by the presence of an octyl group and three phenyl groups attached to a silicon atom. This compound is known for its unique chemical properties and versatility in various applications, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octyl(triphenyl)silane can be synthesized through a Grignard reaction involving ethyl bromide, octyltrichlorosilane, and phenylethylene . The reaction typically involves the following steps:
- Preparation of the Grignard reagent by reacting ethyl bromide with magnesium in anhydrous ether.
- Addition of octyltrichlorosilane to the Grignard reagent to form the intermediate.
- Reaction of the intermediate with phenylethylene to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Octyl(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with reduced functional groups.
Substitution: Formation of substituted silanes with different functional groups.
Applications De Recherche Scientifique
Octyl(triphenyl)silane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of hydrophobic coatings and as a coupling agent in polymer chemistry.
Mécanisme D'action
The mechanism of action of octyl(triphenyl)silane involves its ability to form stable covalent bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This property is particularly useful in surface modification and the creation of hydrophobic coatings .
Comparaison Avec Des Composés Similaires
Triethylsilane: Another organosilicon compound with three ethyl groups attached to a silicon atom.
Triethoxysilane: Contains three ethoxy groups attached to a silicon atom and is used in hydrosilylation reactions.
Tris(trimethylsilyl)silane: Known for its use as a reducing agent in organic synthesis.
Uniqueness of Octyl(triphenyl)silane: this compound is unique due to the presence of both an octyl group and three phenyl groups, which impart distinct chemical properties and reactivity. Its ability to form stable siloxane bonds makes it particularly valuable in surface modification and the creation of hydrophobic coatings .
Propriétés
Numéro CAS |
17106-33-1 |
|---|---|
Formule moléculaire |
C26H32Si |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
octyl(triphenyl)silane |
InChI |
InChI=1S/C26H32Si/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26/h7-15,17-22H,2-6,16,23H2,1H3 |
Clé InChI |
XBQHAKXEAHVCNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11951694.png)
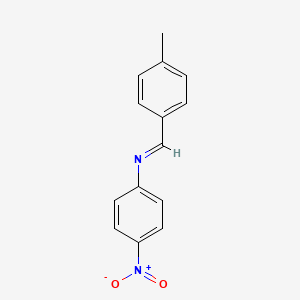
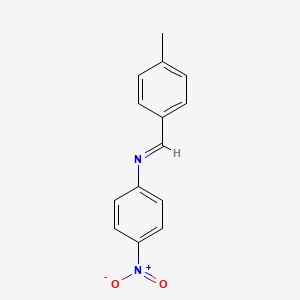
![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)


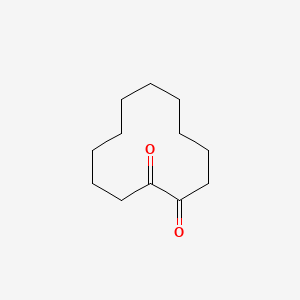
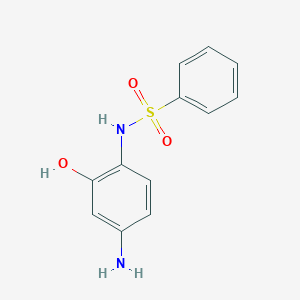
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)

